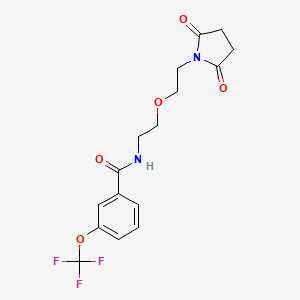

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the benzamide core and a polyethylene glycol (PEG)-like ethoxyethyl linker terminating in a 2,5-dioxopyrrolidin-1-yl group. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which is critical for bioavailability in drug design . The dioxopyrrolidinyl moiety may act as a reactive handle for conjugation or a solubility-enhancing group due to its polar nature .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O5/c17-16(18,19)26-12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXKLUQJOPBJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2,5-dioxopyrrolidin-1-yl intermediates through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.

Ethoxylation: The intermediate is then reacted with ethylene oxide or ethylene glycol to introduce the ethoxyethyl group.

Benzamide Formation: The ethoxylated

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxopyrrolidine moiety and a trifluoromethoxybenzamide group. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit anticonvulsant properties . It is suggested that the mechanism involves the inhibition of calcium currents mediated by L-type calcium channels (Cav1.2) . This inhibition can lead to a reduction in neuronal excitability, making it a candidate for treating conditions like epilepsy.

Anticonvulsant Properties

A study on hybrid compounds derived from pyrrolidine-2,5-dione highlighted their broad-spectrum anticonvulsant activity . The lead compound exhibited significant efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The effective doses (ED50) were reported as 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz seizure model .

Analgesic Effects

In addition to its anticonvulsant properties, this compound has demonstrated antinociceptive activity in pain models. It appears to act on multiple targets, potentially involving the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .

Pharmacokinetics

The compound exhibits high metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic properties for further development . Understanding its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles is crucial for evaluating its therapeutic potential.

Comparative Biological Activity Table

| Activity | Model/System | Reported Efficacy |

|---|---|---|

| Anticonvulsant | MES Test | ED50 = 23.7 mg/kg |

| Pentylenetetrazole Seizures | ED50 = 22.4 mg/kg | |

| Analgesic | Formalin-Induced Pain | Significant efficacy observed |

Case Studies and Research Findings

- Anticonvulsant Activity Study : A focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant effects across multiple seizure models, with one compound showing promising results in both efficacy and safety profiles .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate neurotransmitter release and neuronal excitability through calcium channel inhibition .

- Therapeutic Potential : The multifunctional nature of this compound positions it as a candidate for further studies in epilepsy and neuropathic pain management due to its ability to target multiple pathways involved in pain perception and seizure activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

A. Trifluoromethoxy vs. Methyl Groups Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which contains a methyl substituent, the trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects. This enhances resistance to oxidative metabolism, a key advantage in drug development .

B. Linker and Terminal Group Variations The ethoxyethyl linker in the target compound is structurally similar to GNF-2-deg (), which features a dioxopiperidinyl-terminated PEG linker. The dioxopiperidinyl group (six-membered ring) in GNF-2-deg may confer different solubility and conformational flexibility compared to the dioxopyrrolidinyl group (five-membered ring) in the target compound.

Table 1: Key Features of Analogous Compounds

*Molecular weights are estimated or derived from evidence where available.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.